molecular formula C16H14ClFO3 B2888432 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde CAS No. 338393-86-5

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

Cat. No.: B2888432
CAS No.: 338393-86-5
M. Wt: 308.73
InChI Key: XYEKPZHDPDQJKC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine, fluorine, methoxy, and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functional group modifications. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of new chemical entities.

Biology: In biological research, 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde can be used as a probe to study biological processes. Its fluorescence properties make it useful in imaging and tracking cellular components.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid

  • 2-Chloro-6-fluorophenylacetic acid

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde stands out due to its specific combination of functional groups, which provides unique reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its distinctiveness.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEKPZHDPDQJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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